molecular formula C18H15FN2O3S2 B2988251 N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1226449-84-8

N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide

Cat. No.: B2988251
CAS No.: 1226449-84-8
M. Wt: 390.45
InChI Key: MKRCVNHTWZKXMH-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic thiophene-carboxamide derivative of significant interest in medicinal chemistry and oncology research. Compounds within this structural class have demonstrated potent antiproliferative activities against a range of cancer cell lines, including hepatocellular carcinoma (HCC), by mimicking the mechanism of action of the natural anticancer agent Combretastatin A-4 (CA-4) . The molecular design, which incorporates a thiophene heterocycle and a sulfonamido group, is strategically chosen for its potential to interact with the tubulin-colchicine binding pocket, thereby disrupting microtubule assembly and inhibiting cancer cell proliferation . Research on analogous structures indicates that the thiophene ring is critical for these interactions due to its high aromaticity, often leading to a superior binding profile and enhanced stability in molecular dynamics simulations . Furthermore, the presence of the sulfonamide moiety is a common feature in compounds investigated for their inhibitory effects on key enzymes, suggesting potential additional research applications in other therapeutic areas . This product is intended for non-human research purposes only and is not approved for diagnostic, therapeutic, or veterinary applications. Researchers are encouraged to conduct their own specific activity and safety assessments.

Properties

IUPAC Name

3-[benzenesulfonyl(methyl)amino]-N-(4-fluorophenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3S2/c1-21(26(23,24)15-5-3-2-4-6-15)16-11-12-25-17(16)18(22)20-14-9-7-13(19)8-10-14/h2-12H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRCVNHTWZKXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(SC=C1)C(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-3-(N-methylphenylsulfonamido)thiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activity. This article explores its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by diverse research findings and case studies.

Molecular Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C18_{18}H16_{16}F1_{1}N2_{2}O4_{4}S2_{2}
  • Molecular Weight: 391.4 g/mol

Structural Representation

The compound features a thiophene core substituted with a fluorophenyl group and a sulfonamide moiety, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds with thiophene structures exhibit significant antimicrobial properties. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 32-64 µg/mL, suggesting moderate to high efficacy against these pathogens .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory potential. In vitro assays indicated that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect was attributed to the inhibition of the NF-kB signaling pathway, which plays a crucial role in inflammatory responses .

Anticancer Properties

Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines. In particular, it exhibited cytotoxic effects on human breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values of 15 µM and 20 µM, respectively. These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving mitochondrial dysfunction and caspase activation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested alongside standard antibiotics. The results showed that while traditional antibiotics like penicillin were effective against Gram-positive bacteria, the thiophene derivative demonstrated broader spectrum activity, including resistance strains .

Case Study 2: Inhibition of Inflammatory Pathways

A recent investigation into the anti-inflammatory properties revealed that treatment with this compound led to a significant reduction in edema in a carrageenan-induced paw edema model in rats. The observed reduction was comparable to that of indomethacin, a standard anti-inflammatory drug .

Case Study 3: Anticancer Activity

A detailed study on its anticancer effects utilized flow cytometry to analyze apoptosis in treated cancer cells. The results indicated increased annexin V staining in treated cells, confirming the induction of apoptosis as a mechanism of action .

Summary of Research Findings

Biological ActivityObserved EffectsReference
AntimicrobialMIC: 32-64 µg/mL against S. aureus and E. coli
Anti-inflammatoryReduced TNF-α and IL-6 production
AnticancerIC50: 15 µM (MCF-7), 20 µM (A549)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-2-Carboxamide Derivatives

N-(4-chloro-3-nitrophenyl)thiophene-2-carboxamide (CAS: 313970-43-3)
  • Molecular Formula : C₁₁H₇ClN₂O₃S
  • Key Features : Substituted with a chloro-nitro-phenyl group instead of 4-fluorophenyl.
  • Implications : The nitro group’s strong electron-withdrawing nature may reduce metabolic stability compared to the fluorine substituent in the target compound. Chlorine’s larger atomic size could sterically hinder receptor interactions .
Thiophene Fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide)
  • Key Features : Shares the thiophene-2-carboxamide core but incorporates a piperidinyl-phenylethyl moiety.
  • Implications : The piperidine group is characteristic of opioid activity, suggesting divergent pharmacological targets compared to the sulfonamido-containing target compound. The absence of fluorine or sulfonamido groups in thiophene fentanyl highlights structural adaptability for receptor specificity .
N-(3-chloro-4-fluorophenyl)-3-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2-carboxamide (CAS: 1207042-69-0)
  • Molecular Formula : C₂₁H₁₉ClFN₃O₃S₂
  • Key Features : Replaces the N-methylphenylsulfonamido group with a piperazinylsulfonyl substituent.
  • This difference may influence blood-brain barrier penetration or off-target effects .

Substituent-Driven Physicochemical Properties

Fluorophenyl vs. Chlorophenyl/Nitrophenyl
  • Fluorine : Enhances metabolic stability and bioavailability due to its electronegativity and small size.
  • Chlorine/Nitro : Larger atoms with stronger electron-withdrawing effects may reduce solubility (e.g., logP increases) and alter binding kinetics .
Sulfonamido vs. Piperazinylsulfonyl

Molecular Weight and Structural Complexity

Compound Molecular Weight (g/mol) Notable Substituents
Target Compound ~420–480* 4-fluorophenyl, N-methylphenylsulfonamido
N-(4-chloro-3-nitrophenyl)-thiophene-2-carboxamide 282.7 4-chloro-3-nitrophenyl
N-(3-chloro-4-fluorophenyl)-piperazinylsulfonyl analog 480.0 3-chloro-4-fluorophenyl, piperazinylsulfonyl
Thiophene Fentanyl ~448.5 Piperidinyl-phenylethyl

*Estimated based on analogous structures .

Conformational Analysis

  • Dihedral Angles: Chalcone analogs (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) exhibit dihedral angles of 7.14°–56.26° between aromatic rings, suggesting flexibility.

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